

ANG1005 Efficacy Studies: Technical Support & Troubleshooting Guide

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Compound of Interest		
Compound Name:	ANG1005	
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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting variable results in **ANG1005** efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and what is its proposed mechanism of action?

A1: **ANG1005** is a novel drug conjugate consisting of three molecules of the chemotherapy agent paclitaxel covalently linked to the peptide vector Angiopep-2.[1][2] This design is intended to facilitate the crossing of the blood-brain barrier (BBB).[1][2] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated on various tumor cells, including malignant glioma.[3][4] This receptor-mediated transcytosis allows **ANG1005** to penetrate the brain and tumor cells.[4] Once inside the tumor cells, it is believed that esterases cleave the paclitaxel from the Angiopep-2 backbone, allowing the paclitaxel to exert its anti-tumor effect by stabilizing microtubules.[1][5]

Q2: What is the rationale for conjugating paclitaxel to Angiopep-2?

A2: Paclitaxel is a potent anti-cancer agent used to treat various cancers, including breast and lung cancer.[2] However, its effectiveness against brain tumors is limited by the BBB, which is equipped with efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel from the brain.[2][6] By conjugating paclitaxel to Angiopep-2, **ANG1005** is designed to bypass this P-gp



efflux and achieve higher concentrations in the brain compared to unconjugated paclitaxel.[2][6] Preclinical studies have shown that the brain uptake of **ANG1005** is significantly greater than that of paclitaxel.[5]

Q3: Has ANG1005 shown efficacy in clinical trials?

A3: **ANG1005** has demonstrated activity in several clinical trials, particularly in patients with brain metastases. In a Phase II study involving patients with breast cancer and recurrent brain metastases, **ANG1005** treatment resulted in an intracranial objective response rate (iORR) of 15% as assessed by investigators and 8% by an independent radiology facility.[7] Patient benefit, defined as stable disease or better, was observed in 77% of evaluable patients intracranially.[7] In a Phase I study with recurrent malignant glioma patients, disease control was achieved in 56% of patients receiving doses of 300 mg/m² or higher.[3] However, in a Phase II study in patients with recurrent high-grade glioma (NCT01967810), the primary efficacy endpoints of objective response rate and progression-free survival were not met.[8][9]

Troubleshooting Guide for Variable Results

Issue 1: Discrepancy in Objective Response Rates (ORR) Between Different Assessment Methods.

- Possible Cause: Differences in the interpretation of imaging results between local investigators and a centralized, independent radiology facility (IRF). In a Phase II study for breast cancer with brain metastases, the iORR was 15% by investigator assessment but 8% by IRF review.[7]
- Troubleshooting/Considerations:
 - Standardized Response Criteria: Ensure strict adherence to standardized response criteria, such as CNS RECIST 1.1, for all assessments.[7]
 - Blinded Independent Central Review (BICR): Incorporate a BICR into the study design to minimize bias in radiological interpretation.
 - Imaging Modality Limitations: Be aware of the limitations of traditional imaging modalities
 in assessing treatment response in the brain.[5] Consider incorporating advanced imaging

Troubleshooting & Optimization





techniques, such as 18F-FLT-PET, which has shown a moderately strong association with MRI findings for **ANG1005**.[5]

Issue 2: Higher Than Expected Variability in Patient Response Within the Same Trial.

- Possible Cause 1: Heterogeneity of the Patient Population. Clinical trials often enroll heavily pretreated patients who have received multiple prior therapies.[3][7] For instance, in one study, 52% of patients with recurrent malignant glioma had received three or more prior therapies.[3] In another, 94% of patients with breast cancer brain metastases had prior taxane treatment.[7] This can lead to a more treatment-resistant disease and greater variability in response.
- Troubleshooting/Considerations:
 - Stratification: Stratify patients at enrollment based on key prognostic factors such as the number and type of prior therapies, and baseline performance status.
 - Subgroup Analysis: Plan for and conduct subgroup analyses to identify patient populations that may derive the most benefit from ANG1005.
- Possible Cause 2: Variable LRP1 Expression. ANG1005 relies on the LRP1 receptor for entry into the brain and tumor cells.[4] The expression of LRP1 can be variable across different tumor types and even within the same tumor grade.[10] Studies have shown considerable variability in LRP1 mRNA expression in glioma cell lines and that its expression can differ between glioblastoma and lower-grade astrocytomas.[10] While LRP1 is often upregulated in high-grade gliomas, the level of expression may influence the uptake of ANG1005 and, consequently, its efficacy.[10]
- Troubleshooting/Considerations:
 - Biomarker Analysis: Whenever feasible, collect tumor tissue to analyze LRP1 expression levels and correlate them with treatment outcomes.
 - Preclinical Modeling: In preclinical studies, use xenograft models with well-characterized LRP1 expression to investigate the correlation between receptor levels and ANG1005 efficacy.



Issue 3: Modest Efficacy Observed in a Recurrent High-Grade Glioma Phase II Trial.

- Possible Cause: The patient population in the NCT01967810 study was heavily pretreated and had recurrent disease, which is inherently difficult to treat.[8][11] The study included patients with glioblastoma who were refractory to bevacizumab, a particularly challenging patient group.[8]
- Troubleshooting/Considerations:
 - Earlier Lines of Therapy: Consider designing studies that evaluate ANG1005 in earlier lines of treatment for high-grade glioma, before extensive resistance mechanisms develop.
 - Combination Therapies: Investigate the potential of combining ANG1005 with other therapeutic agents that have different mechanisms of action.

Data Presentation

Table 1: Summary of ANG1005 Clinical Trial Efficacy Results



Study Phase	Patient Population	Dosage	Key Efficacy Endpoints & Results	Citation(s)
Phase II	Breast Cancer with Recurrent Brain Metastases (n=72)	600 mg/m² IV every 3 weeks	Intracranial ORR (iORR): 15% (investigator), 8% (IRF)Patient Benefit (Stable Disease or better): 77% (intracranial)	[7]
Phase I	Recurrent Malignant Glioma (n=63)	30-700 mg/m² IV every 21 days	Disease Control (≥ Stable Disease): 56% of patients dosed ≥ 300 mg/m²	[3]
Phase II (NCT01967810)	Recurrent High- Grade Glioma (n=73)	600 mg/m² IV every 21 days	Primary efficacy endpoints (ORR and PFS) were not met.Median PFS: 1.4 months	[8][9]
Phase I	Advanced Solid Tumors with Brain Metastases (n=56)	30-700 mg/m² IV every 3 weeks	Overall Partial Response (PR): 18.5% (5/27) at doses ≥420 mg/m²	[12]

Table 2: Summary of ANG1005 Preclinical Efficacy in Xenograft Models



Xenograft Model	Treatment	Key Findings	Citation(s)
Intracerebral U87 MG glioblastoma	ANG1005 (50 mg/kg)	Significant increase in survival compared to control.	[6]
Intracerebral NCI- H460 lung carcinoma	ANG1005 (20 and 50 mg/kg)	Dose-dependent improvement in survival compared to control.	[2]
Intracerebral human tumor models	ANG1005	More potent inhibition of intracerebral human tumor xenografts than paclitaxel.	[5]

Experimental Protocols

Protocol: Phase II Study of ANG1005 in Breast Cancer with Recurrent Brain Metastases

- Study Design: A multicenter, open-label, single-cohort Phase II study.[7]
- Patient Population: Adult female patients (n=72) with histologically confirmed breast cancer and unequivocal radiological evidence of recurrent brain metastases after CNS-targeted therapy. Patients were required to have at least one measurable brain lesion according to CNS RECIST criteria.[7]
- Dosage and Administration: ANG1005 was administered intravenously at a dose of 600 mg/m² on Day 1 of each 21-day cycle.[7]
- Response Assessment: Intracranial tumor response was evaluated based on CNS RECIST 1.1 criteria by both the local investigator and an independent radiology facility. Extracranial response was assessed using RECIST 1.1.[7]

Protocol: Preclinical In Vivo Efficacy Study in an Intracerebral Tumor Model

Animal Model: Nude mice.



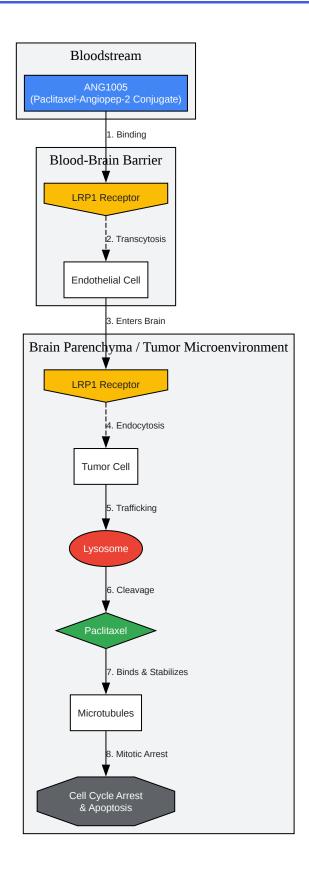




- Tumor Cell Implantation: U87 MG glioblastoma cells were implanted by stereotaxy into the brains of the mice.[6]
- Treatment: Three days after implantation, animals were treated by intraperitoneal injection
 with either a vehicle control or ANG1005 (50 mg/kg). Treatments were administered twice a
 week.[6]
- Efficacy Endpoint: The primary endpoint was survival. Mice were monitored daily for clinical symptoms and weight loss and were euthanized upon reaching terminal clinical endpoints.[6]

Visualizations

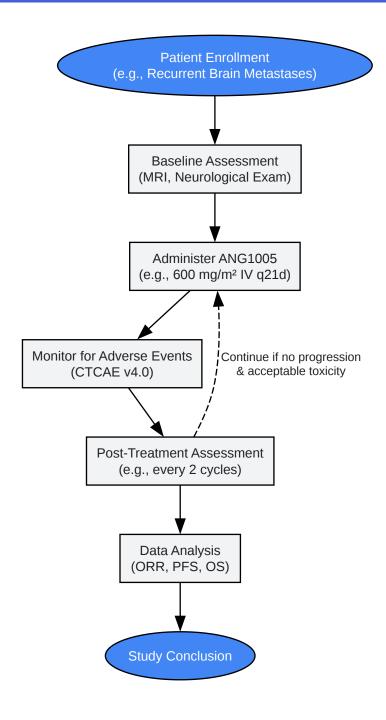




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Caption: ANG1005 Mechanism of Action Pathway.

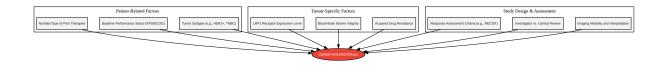




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Caption: Typical Clinical Trial Workflow for ANG1005.





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Caption: Factors Contributing to Variable ANG1005 Efficacy.

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